3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea
Overview
Description
3-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of quinoxaline and pyridine rings, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dipyridin-2-ylquinoxaline with 1,1-dimethylthiourea under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and pyridine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound has been studied for its potential DNA-binding properties, making it a candidate for use in molecular biology and genetics research.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and induce oxidative cleavage.
Industry: The compound’s unique properties make it useful in the development of new materials, such as light-emitting analogues and mechanochromic luminescent materials.
Mechanism of Action
The mechanism by which 3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea exerts its effects involves its ability to bind to metal ions and DNA. The compound can form stable complexes with transition metals, which can then interact with DNA, leading to oxidative cleavage. This interaction is facilitated by the presence of pyridine and quinoxaline rings, which provide multiple binding sites for metal ions and DNA.
Comparison with Similar Compounds
Similar Compounds
2,3-Dipyridin-2-ylquinoxaline: Similar in structure but lacks the thiourea moiety.
Dipyrido[3,2-a2,3-c]phenazine: Another quinoxaline derivative with different substituents.
2,3-Diphenylquinoxaline: Contains phenyl groups instead of pyridine rings.
Uniqueness
3-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea is unique due to the presence of both pyridine and quinoxaline rings, along with the thiourea group. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-(2,3-dipyridin-2-ylquinoxalin-6-yl)-1,1-dimethylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6S/c1-27(2)21(28)24-14-9-10-15-18(13-14)26-20(17-8-4-6-12-23-17)19(25-15)16-7-3-5-11-22-16/h3-13H,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRKWMPBZAIMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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